molecular formula C15H23BClNO2 B6174812 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2716849-28-2

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6174812
CAS No.: 2716849-28-2
M. Wt: 295.6
InChI Key:
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of boronic acids and their derivatives This compound is characterized by the presence of a boronic ester group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

  • Boronic Acid Formation: The starting material, tetrahydroisoquinoline, undergoes a reaction with a boronic acid derivative, such as pinacolborane, under specific conditions to form the boronic ester.

  • Hydrochloride Formation: The boronic ester is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: The boronic ester group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst.

Major Products Formed:

  • Boronic Acids: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substitution Products: Resulting from substitution reactions with various nucleophiles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: It is explored for its potential therapeutic properties in drug development.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids in enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Isoquinoline Derivatives: Other derivatives of tetrahydroisoquinoline.

Uniqueness: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific boronic ester group and its potential applications in various fields. Its ability to form reversible covalent bonds with enzymes sets it apart from other compounds.

Properties

CAS No.

2716849-28-2

Molecular Formula

C15H23BClNO2

Molecular Weight

295.6

Purity

95

Origin of Product

United States

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